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molecular formula C12H13F3O B8559077 1-(2-(Trifluoromethyl)phenyl)cyclopentanol

1-(2-(Trifluoromethyl)phenyl)cyclopentanol

Cat. No. B8559077
M. Wt: 230.23 g/mol
InChI Key: OGNIZISOAHYEPF-UHFFFAOYSA-N
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Patent
US08853419B2

Procedure details

A solution of 1-bromo-2-(trifluoromethyl)benzene (0.5 g, 2.222 mmol) in anhydrous THF (10 mL) was cooled to −78° C. (dry ice WA bath) under argon atmosphere. BuLi (2.5 M in hexanes, 1.068 mL, 2.67 mmol) was added in drops with efficient stirring. The reaction mixture was stirred at −78° C. for 40 min. A solution of cyclopentanone (0.243 g, 2.89 mmol) in anhydrous THF (1.5 mL) was added slowly (in drops) at −78° C. The reaction mixture was stirred at −78° C. for 30 min, gradually brought to room temperature, and stirred for 1 h. The reaction mixture was cooled by an ice bath, quenched with water, and acidified to pH 4-5 by addition of concentrated HCl. The solvent was removed under reduced pressure. The residue was dissolved in methylene chloride, washed with water (2 times), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give the title compound as an oil (250 mg). LCMS m/z=213.1 [M−H2O+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.068 mL
Type
reactant
Reaction Step Two
Quantity
0.243 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].C(=O)=O.[Li]CCCC.[C:20]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21]1>C1COCC1>[F:9][C:8]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:20]1([OH:25])[CH2:24][CH2:23][CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.068 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
gradually brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled by an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
acidified to pH 4-5 by addition of concentrated HCl
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1(CCCC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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